2-(3,4-DIMETHYLPHENYL)-8-METHYL-N-[(PYRIDIN-3-YL)METHYL]QUINOLINE-4-CARBOXAMIDE
Overview
Description
2-(3,4-DIMETHYLPHENYL)-8-METHYL-N-[(PYRIDIN-3-YL)METHYL]QUINOLINE-4-CARBOXAMIDE is a useful research compound. Its molecular formula is C25H23N3O and its molecular weight is 381.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(3,4-dimethylphenyl)-8-methyl-N-(3-pyridinylmethyl)-4-quinolinecarboxamide is 381.184112366 g/mol and the complexity rating of the compound is 552. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
- Research on the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines demonstrated the potential of quinoline derivatives in yielding potent cytotoxins, highlighting their significance in medicinal chemistry (Deady et al., 2003).
- A study on aromatic δ-peptides explored the design, synthesis, and structural studies of helical, quinoline-derived oligoamide foldamers, providing insights into the structural versatility and potential applications of quinoline derivatives in developing novel biomimetic structures (Jiang et al., 2003).
Biological Activities and Applications
- The synthesis and evaluation of N-[11C]methylated quinoline-2-carboxamides as potential radioligands for visualization of peripheral benzodiazepine receptors showcased the applicability of quinoline derivatives in neuroimaging and diagnostic medicine (Matarrese et al., 2001).
- A study on the synthesis and biological activity of novel arylazothiazole disperse dyes containing quinoline derivatives for dyeing polyester fibers highlighted the potential of quinoline derivatives in materials science, demonstrating their utility in developing biological active fabrics with antimicrobial and antitumor activities (Khalifa et al., 2015).
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)-8-methyl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O/c1-16-9-10-20(12-18(16)3)23-13-22(21-8-4-6-17(2)24(21)28-23)25(29)27-15-19-7-5-11-26-14-19/h4-14H,15H2,1-3H3,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXJWWALVXDAEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC(=C(C=C3)C)C)C(=O)NCC4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.